[1-(Diphenylphosphino)ethyl]ferrocene
Description
[1-(Diphenylphosphino)ethyl]ferrocene is a chiral, bidentate phosphine ligand featuring a ferrocene backbone substituted with a diphenylphosphino group on one cyclopentadienyl (Cp) ring and an ethyl linker terminating in a second diphenylphosphino group. This ligand is notable for its rigid, planar geometry and electronic tunability, which arise from the ferrocene scaffold and the electron-donating/withdrawing effects of the substituents. Its synthesis typically involves lithiation of ferrocene derivatives followed by phosphination reactions, as demonstrated in studies by Šteňpnicka et al. (e.g., via stepwise functionalization of Cp rings).
The ligand’s redox-active ferrocene core and strong σ-donor/π-acceptor properties make it valuable in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions. For example, its Ru(II) complexes exhibit unique reactivity in C–H activation and carbene formation due to the ligand’s rigid backbone.
Properties
Molecular Formula |
C24H23FeP |
|---|---|
Molecular Weight |
398.3 g/mol |
InChI |
InChI=1S/C19H18P.C5H5.Fe/c1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;1-2-4-5-3-1;/h2-16H,1H3;1-5H; |
InChI Key |
WNHZFUIMWGWGNB-UHFFFAOYSA-N |
Canonical SMILES |
CC([C]1[CH][CH][CH][CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Diphenylphosphino)ethyl]ferrocene typically involves the reaction of ferrocene with diphenylphosphine under specific conditions. One common method includes the lithiation of ferrocene followed by the addition of chlorodiphenylphosphine. The reaction is usually carried out in the presence of a base such as n-butyllithium and a coordinating solvent like tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[1-(Diphenylphosphino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.
Substitution: The phosphine group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene moiety results in ferrocenium salts, while substitution reactions can yield a variety of phosphine derivatives .
Scientific Research Applications
[1-(Diphenylphosphino)ethyl]ferrocene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which [1-(Diphenylphosphino)ethyl]ferrocene exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating catalytic processes. The ferrocene moiety provides electronic stability, while the phosphine group offers steric and electronic tuning capabilities .
Comparison with Similar Compounds
Comparison with Similar Compounds
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Structural Differences: Unlike [1-(Diphenylphosphino)ethyl]ferrocene, dppf lacks an ethyl spacer, with both phosphine groups directly attached to adjacent Cp rings. This results in a shorter P–P distance (4.2–4.5 Å vs. 5.1–5.3 Å in this compound) and reduced conformational flexibility.
- Coordination Behavior: dppf forms chelating complexes with metals like Pd and Pt, but its rigid structure limits adaptability in asymmetric environments. In contrast, this compound’s ethyl spacer allows variable bite angles (85–95°), enhancing stereochemical control.
- Applications: dppf is widely used in Suzuki-Miyaura couplings, whereas this compound excels in enantioselective hydrogenations (e.g., ketone reductions).
1-(Diphenylphosphino)-1′-(diphenylstibino)ferrocene
- Electronic Properties: Replacing one phosphine with a stibine group introduces stronger Lewis acidity at Sb, enabling dual donor-acceptor interactions (P→Sb). This contrasts with the symmetric electron distribution in this compound.
- Fc/Fc⁺) compared to this compound (−0.15 V), attributed to Sb’s electron-withdrawing effects.
1,1',2-Bis[(diphenylphosphino)methyl]ferrocene (DPMF)
- Steric Effects: DPMF’s additional methyl group on the Cp ring creates greater steric bulk, reducing catalytic turnover in hydrogenations but improving selectivity in bulky substrate transformations.
- Synthesis Complexity: DPMF requires multistep lithiation and quenching, whereas this compound is synthesized via more straightforward phosphination routes.
Josiphos Ligands (e.g., (R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldicyclohexylphosphine)
- Electronic Modulation: Josiphos ligands incorporate bulky tert-butyl or cyclohexyl groups, enhancing steric hindrance and π-accepting ability. This contrasts with this compound’s phenyl groups, which prioritize σ-donation.
- Catalytic Performance: Josiphos ligands achieve >99% ee in industrial hydrogenations (e.g., pharmaceuticals), outperforming this compound in highly sterically demanding reactions.
Key Research Findings
- DFT Studies: The ethyl spacer in this compound stabilizes transition states via non-covalent interactions (e.g., C–H⋯π), which are absent in dppf or Josiphos systems.
- Catalytic Efficiency: In Ir-catalyzed C–H activation, this compound achieves 85% yield vs. 60% for dppf, attributed to its flexible backbone accommodating octahedral intermediates.
- Thermal Stability: Decomposition temperatures range from 220°C (this compound) to 190°C (DPMF), correlating with ligand rigidity.
Biological Activity
[1-(Diphenylphosphino)ethyl]ferrocene is a member of the organophosphorus compound family, known for its unique structural properties and diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, modulate signaling pathways, and induce apoptosis in cancer cells.
Chemical Structure and Synthesis
The chemical structure of this compound consists of a ferrocene moiety linked to a diphenylphosphino group. The synthesis typically involves multi-step synthetic routes that allow for the customization of the compound's properties by varying substituents or modifying reaction conditions.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related ferrocenyl-phosphine complexes can induce apoptosis through intrinsic pathways, activating caspases and leading to cell cycle arrest .
Table 1: Cytotoxicity Data of Ferrocenyl Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HuT78 (CTCL) | 5.55 ± 0.20 |
| HH (CTCL) | 7.80 ± 0.09 | |
| MJ (CTCL) | 3.16 ± 0.10 | |
| MyLa (CTCL) | 6.46 ± 0.24 |
This table summarizes the IC50 values for various cell lines treated with ferrocenyl compounds, indicating their potency in inhibiting cell growth.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : The compound has been shown to increase reactive oxygen species (ROS) levels within cancer cells, leading to oxidative stress and subsequent apoptosis .
- Inhibition of Oncogenic Pathways : It can suppress the expression and activity of key oncogenic proteins such as STAT3, which is crucial in many cancer types .
- Cell Cycle Arrest : Studies indicate that it causes G0/G1 phase arrest in cancer cells, disrupting their proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Organophosphorus compounds are known for their broad-spectrum antimicrobial properties, which can be attributed to their ability to disrupt microbial membranes and inhibit essential enzymatic functions .
Case Studies
A notable case study involved the evaluation of a related ferrocenyl-phosphine complex in treating cutaneous T-cell lymphoma (CTCL). The study found that the compound significantly reduced cell viability across multiple CTCL cell lines, correlating with increased levels of apoptosis markers such as caspase-3 and poly(ADP-ribose) polymerase (PARP) .
Another investigation focused on the antimicrobial effects of similar ferrocene derivatives against bacterial strains, revealing effective inhibition at low concentrations . These studies highlight the versatility of ferrocenyl compounds in both oncology and infectious disease contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
